

Technical Support Center: JNJ-47965567

Preclinical Safety & Troubleshooting

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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

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This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance regarding the preclinical toxicity of JNJ-47965567. The information is compiled from published in vivo efficacy studies, as dedicated public toxicology reports are not widely available.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of JNJ-47965567 in preclinical models based on available literature?

A1: Based on multiple in vivo studies in rodent models of neurological disorders, JNJ-47965567 is generally well-tolerated at doses effective for target engagement. For instance, in studies involving mouse models of amyotrophic lateral sclerosis (ALS), repeated intraperitoneal administration of 30 mg/kg did not negatively impact body weight, clinical score, or overall survival compared to vehicle-treated animals.^{[1][2][3][4]} In fact, one study noted that chronic administration of JNJ-47965567 reduced body weight loss in female SOD1G93A mice.^[2]

Q2: Are there any published LD50, NOAEL, or MTD values for JNJ-47965567?

A2: As of the latest review of publicly available literature, specific quantitative toxicology data such as the LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or MTD (Maximum Tolerated Dose) for JNJ-47965567 have not been published. Safety assessments appear to be inferred from the lack of adverse events in efficacy-focused studies.

Q3: What are the known on-target and off-target effects of P2X7 receptor antagonists as a class?

A3: The primary on-target effect of JNJ-47965567 is the blockade of the P2X7 receptor, which is a key mediator of inflammation through the release of cytokines like IL-1 β . While this is the desired therapeutic effect in many disease models, there is a theoretical risk of immunosuppression with long-term use, although this has not been a reported concern in preclinical studies. Off-target effects are compound-specific. JNJ-47965567 is described as a selective P2X7 antagonist. For other P2X7 antagonists, off-target effects on other receptors or channels have been noted, but this information is specific to each compound's chemical structure.

Q4: Have any organ-specific toxicities been reported for JNJ-47965567?

A4: The available scientific literature on JNJ-47965567 does not contain reports of specific organ toxicities based on histopathological analysis from dedicated toxicology studies. Efficacy studies have not reported gross organ abnormalities, but these studies are not designed to be comprehensive safety assessments.

Q5: What adverse events have been observed with other P2X7 antagonists in preclinical or clinical studies?

A5: Other P2X7 antagonists have generally been reported as well-tolerated in preclinical and clinical settings. For instance, the P2X7 antagonist JNJ-54175446 was evaluated in a first-in-human study where the most common adverse event was headache. Another antagonist, AZD9056, was also well-tolerated in a Phase IIa study in patients with Crohn's disease, with no serious adverse events reported. However, it is important to note that one clinical trial for a P2X7 antagonist was prematurely terminated due to safety concerns, though the specifics were not detailed.

Troubleshooting Guide for In Vivo Experiments

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected Weight Loss or Reduced Activity in Animals	Although not reported in the literature for JNJ-47965567 at 30 mg/kg, higher doses or different administration routes could potentially cause adverse effects. Vehicle effects or experimental stress are also possible causes.	1. Confirm the correct dosage and concentration of JNJ-47965567. 2. Run a vehicle-only control group to rule out effects from the solvent. 3. Consider a dose-response study to identify a potential MTD in your specific model. 4. Monitor animals closely for other signs of distress and consult with veterinary staff.
Lack of Efficacy	Insufficient target engagement due to issues with dosing, formulation, or administration route.	1. Ensure proper solubilization of JNJ-47965567. It is soluble in DMSO. 2. Verify the administration route and frequency are appropriate for your model, based on published studies (e.g., intraperitoneal injection). 3. Consider performing pharmacokinetic/pharmacodynamic (PK/PD) studies to confirm adequate exposure and target engagement in your model.
Inconsistent Results Between Animals	Variability in drug administration, animal health, or underlying disease progression in the model.	1. Standardize the administration procedure to ensure consistent dosing. 2. Ensure all animals are healthy and of a consistent age and weight at the start of the study. 3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vitro Potency of JNJ-47965567

Parameter	Species	Value	Reference
pKi	Human	7.9 ± 0.07	
pKi	Rat	8.7	
pIC50 (IL-1β release)	Human (whole blood)	6.7 ± 0.07	
pIC50 (IL-1β release)	Human (monocytes)	7.5 ± 0.07	
pIC50 (IL-1β release)	Rat (microglia)	7.1 ± 0.1	
pIC50	Human	8.3	
pIC50	Mouse	7.5	
pIC50	Rat	7.2	

Table 2: Dosing Information from In Vivo Efficacy Studies

Animal Model	Species	Dose	Route of Administration	Observed Outcome	Reference
Amyotrophic Lateral Sclerosis (ALS)	Mouse (SOD1G93A)	30 mg/kg	Intraperitoneal	No impact on weight loss, clinical score, or survival.	
Amyotrophic Lateral Sclerosis (ALS)	Mouse (SOD1G93A)	30 mg/kg	Intraperitoneal	Delayed disease onset and reduced body weight loss in females.	
Neuropathic Pain	Rat	30 mg/kg	Not Specified	Modest but significant efficacy.	
Amphetamine-Induced Hyperactivity	Rat	30 mg/kg	Not Specified	Attenuated hyperactivity.	
Seizure Models	Mouse and Rat	Not Specified	Not Specified	No anticonvulsant effects alone, but increased threshold in combination with carbamazepine.	

Experimental Protocols

Protocol 1: In Vivo Administration in a Mouse Model of ALS

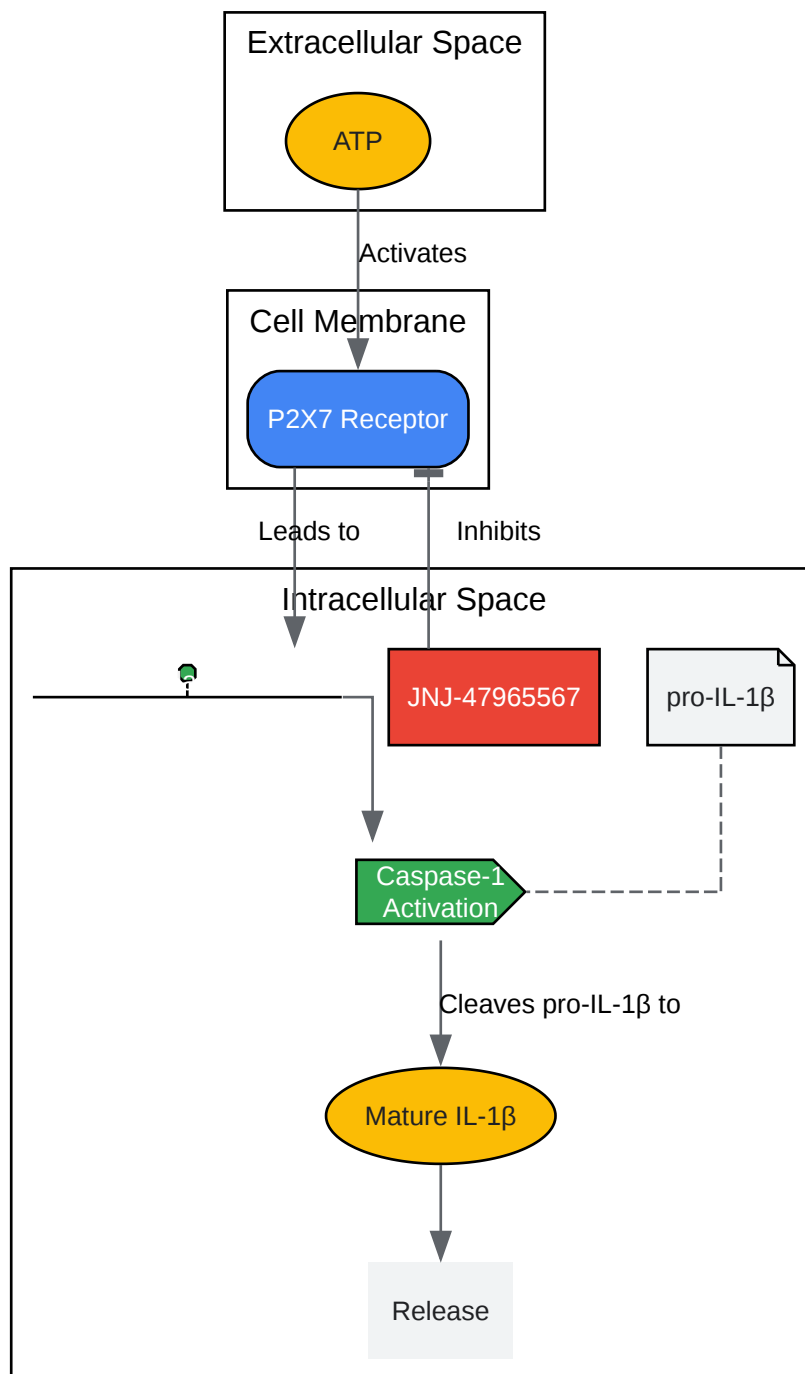
- **Compound Preparation:** JNJ-47965567 was dissolved in a cyclodextrin-based solvent. 2-(hydroxypropyl)-beta-cyclodextrin was prepared in Milli-Q water at 30% (w/v). JNJ-47965567 was then solubilized in this vehicle at 5 mg/mL.
- **Animal Model:** Female and male SOD1G93A mice were used.
- **Dosing Regimen:** Mice were injected intraperitoneally with 30 mg/kg of JNJ-47965567 or an equivalent volume of the vehicle. Injections were administered three times per week, starting from the onset of the disease until the end stage.
- **Monitoring:** Animals were monitored for clinical score, body weight, and motor coordination (using a rotarod test). Survival was also recorded.

Protocol 2: Assessment of IL-1 β Release Inhibition in Human Whole Blood

- **Method:** Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (Bz-ATP)-induced IL-1 β release from peripheral blood.
- **Procedure:** Human whole blood samples are incubated with varying concentrations of JNJ-47965567. The cells are then stimulated with LPS and Bz-ATP to induce IL-1 β release. The concentration of IL-1 β in the supernatant is measured using an appropriate immunoassay (e.g., ELISA).
- **Outcome:** The pIC50 value is calculated, which represents the negative logarithm of the molar concentration of the antagonist that produces 50% of the maximum possible inhibition.

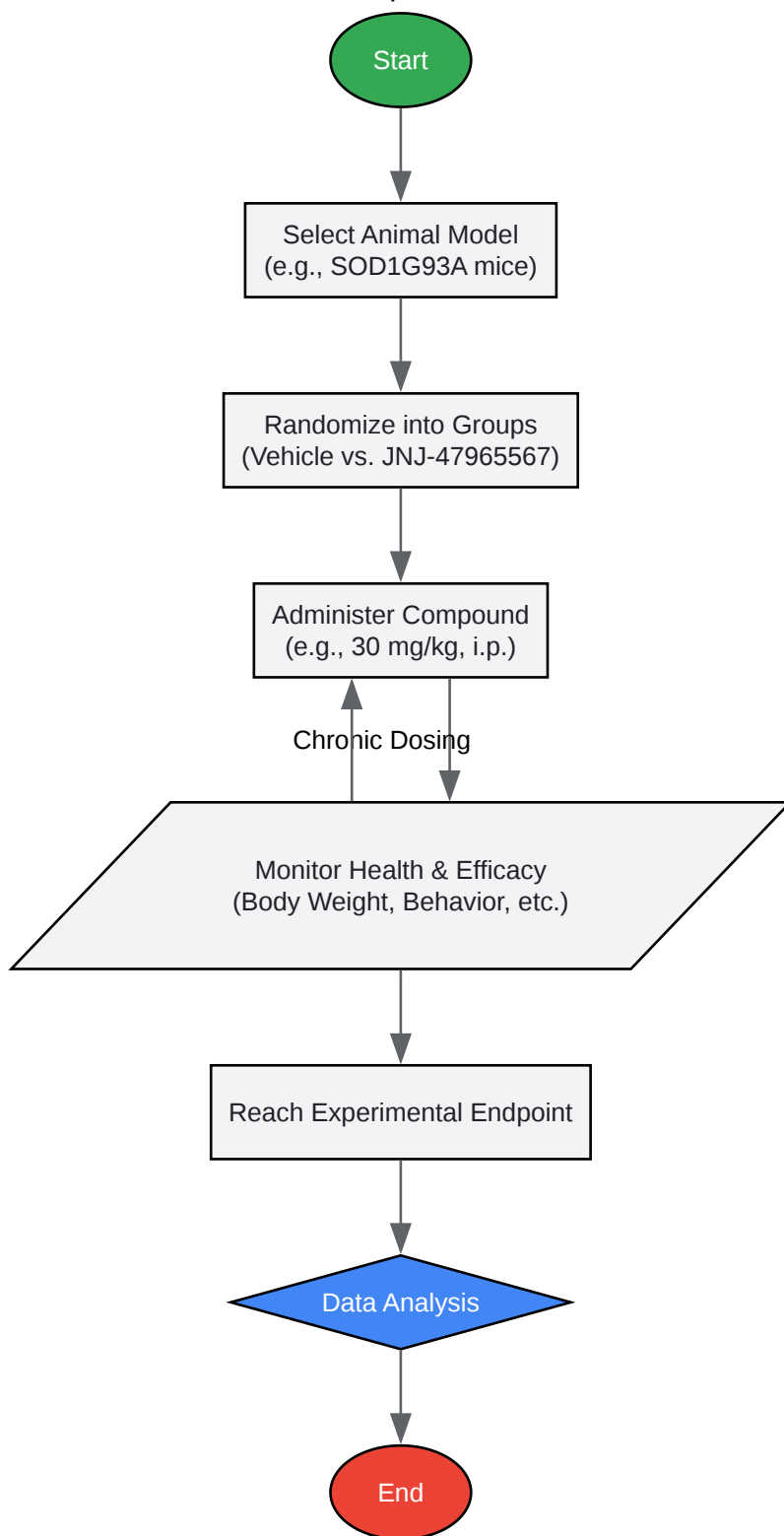
Visualizations

P2X7 Receptor Signaling Pathway in Inflammation

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Caption: P2X7 signaling pathway and the inhibitory action of JNJ-47965567.

General In Vivo Experimental Workflow



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Caption: A generalized workflow for preclinical in vivo studies.

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References

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